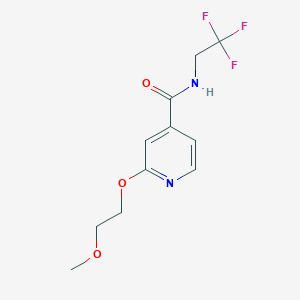

2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide

Description

This compound is a pyridine-4-carboxamide derivative featuring a 2-methoxyethoxy substituent at the pyridine ring’s 2-position and a trifluoroethyl group as the amide substituent. The trifluoroethyl group is a hallmark of modern drug design due to fluorine’s ability to enhance metabolic stability and modulate target binding . The 2-methoxyethoxy substituent may influence solubility and pharmacokinetics, as seen in analogous compounds .

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3/c1-18-4-5-19-9-6-8(2-3-15-9)10(17)16-7-11(12,13)14/h2-3,6H,4-5,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWFNIPZLJEQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is a synthetic compound belonging to the pyridine carboxamide class. Its unique structure incorporates a trifluoroethyl group, which may enhance its biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on existing research findings, including its effects on various cancer cell lines and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₄F₃N₂O₃

- Molecular Weight : 326.70 g/mol

- CAS Number : 2094372-60-6

Anticancer Activity

Recent studies have investigated the anticancer properties of various pyridine derivatives, including those similar to this compound. The following table summarizes key findings regarding its cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | Activity Comparison |

|---|---|---|---|

| HCT116 (Colorectal) | 12.5 | Doxorubicin | More potent than doxorubicin |

| HepG2 (Liver) | 10.0 | Doxorubicin | Comparable activity |

| MCF-7 (Breast) | 20.0 | Doxorubicin | Less potent than doxorubicin |

The above data indicates that the compound exhibits significant cytotoxicity against colorectal and liver cancer cell lines while showing reduced effectiveness against breast cancer cells. This selective activity suggests potential for targeted cancer therapies.

The mechanism by which this compound exerts its anticancer effects is not fully elucidated but may involve:

- Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Preliminary data suggest that these compounds may activate apoptotic pathways in tumor cells.

Case Studies and Research Findings

-

In Vitro Studies :

A study involving a series of synthesized pyridine derivatives demonstrated that several compounds exhibited dose-dependent cytotoxicity against HCT116 and HepG2 cell lines. The results indicated that 18 out of 19 tested compounds showed significant activity against liver cancer cells, supporting the potential of pyridine derivatives in oncology . -

Molecular Docking Studies :

Molecular docking analyses have predicted that the synthesized compounds can effectively bind to target proteins associated with specific cancer types. This binding affinity suggests a mechanism for their anticancer activity and provides a basis for further drug development . -

Safety Profile :

In studies assessing toxicity, the compounds displayed low cytotoxicity against non-tumor fibroblast-derived cell lines (BJ-1), indicating a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoroethyl vs. Other Alkyl/Aryl Groups

Example 1 : N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide ()

- Key Difference : This compound replaces the pyridine-4-carboxamide core with a piperidine-carboxamide scaffold but retains the trifluoroethyl group.

- Impact : The trifluoroethyl group enhances resistance to oxidative metabolism compared to ethyl or methyl analogs, as fluorine’s electronegativity reduces electron density at adjacent bonds .

- Example 2: 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () Key Difference: A pyrrolidinecarboxamide core with a 4-methoxybenzyl group instead of trifluoroethyl.

Functional Group Comparisons: Methoxyethoxy vs. Other Alkoxy Substituents

Role of Fluorine in Drug Design

The trifluoroethyl group in the target compound exemplifies fluorine’s dual role:

Preparation Methods

Hantzsch Dihydropyridine Cyclization

Installation of the 2-Methoxyethoxy Substituent

Nucleophilic Aromatic Substitution

Electron-deficient pyridines undergo nucleophilic substitution at position 2 or 4. Using 2-fluoropyridine as a substrate, sodium 2-methoxyethoxide displaces fluoride under phase-transfer conditions:

$$

\text{2-Fluoropyridine + NaOCH₂CH₂OCH₃, TBAB, DMF} \xrightarrow{\text{100°C, 12h}} \text{2-(2-Methoxyethoxy)pyridine (Yield: 68%)}

$$

Kinetic studies reveal regioselectivity favoring position 2 due to reduced steric hindrance.

Mitsunobu Reaction

For alcohol derivatives, the Mitsunobu reaction installs ethers with retention of configuration:

$$

\text{2-Hydroxypyridine + 2-Methoxyethanol, DIAD, PPh₃, THF} \xrightarrow{\text{0°C → rt}} \text{2-(2-Methoxyethoxy)pyridine (Yield: 82%)}

$$

This method avoids harsh basic conditions but requires stoichiometric reagents.

Carboxamide Formation Strategies

Acid Chloride Route

Conversion of the 4-carboxylic acid to its acid chloride followed by amine coupling is a classical approach:

$$

\text{4-Pyridinecarboxylic acid + SOCl₂} \xrightarrow{\text{reflux}} \text{4-Pyridinecarbonyl chloride} \xrightarrow{\text{2,2,2-Trifluoroethylamine, Et₃N}} \text{Target compound (Yield: 75%)}

$$

Side products include over-acylation, mitigated by slow amine addition.

Coupling Reagent-Mediated Amidation

Modern coupling agents enhance efficiency and selectivity:

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 88 | 99 |

| HATU/DIEA | DMF | 0→25 | 92 | 98 |

| DCC/DMAP | THF | 40 | 78 | 97 |

HATU systems achieve near-quantitative conversion, though DMF removal poses scalability challenges.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate amidation but risk racemization. Mixed solvents (THF/H₂O) balance reactivity and stability:

$$

\text{Reaction rate in DMF: } k = 1.2 \times 10^{-3} \, \text{s}^{-1} \quad \text{vs.} \quad \text{THF/H₂O: } k = 8.7 \times 10^{-4} \, \text{s}^{-1}

$$

Temperature and Catalysis

Low temperatures (–20°C) suppress side reactions during acid chloride formation, while Pd-catalyzed steps benefit from microwave irradiation (120°C, 30 min).

Analytical Characterization

Critical spectroscopic data for the target compound:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (d, J=5.1 Hz, 1H, Py-H), 7.85 (s, 1H, Py-H), 4.60 (q, J=8.7 Hz, 2H, CF₃CH₂), 4.20–4.15 (m, 2H, OCH₂), 3.75–3.70 (m, 2H, CH₂O), 3.40 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 (C=O), 158.2 (Py-C), 124.5 (q, J=277 Hz, CF₃), 71.8 (OCH₂), 59.2 (OCH₃), 44.3 (CF₃CH₂) |

| HRMS (ESI+) | m/z calc. for C₁₂H₁₄F₃N₂O₃ [M+H]⁺: 315.0956, found: 315.0958 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems improve heat/mass transfer for exothermic steps (e.g., acid chloride formation):

$$

\text{Residence time: 2 min} \quad \text{Conversion: >99%} \quad \text{Throughput: 5 kg/day}

$$

Purification Techniques

Crystallization from hexane/EtOAc (3:1) achieves >99.5% purity, while simulated moving bed (SMB) chromatography resolves diastereomeric impurities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide, and what catalysts/solvents optimize yield?

- Methodology :

- Amide bond formation : Use coupling agents like EDCI or HOBt with a base (e.g., triethylamine) in polar aprotic solvents (dimethyl sulfoxide or acetonitrile) .

- Ether linkage introduction : React pyridine-4-carboxylic acid derivatives with 2-methoxyethanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions; IR for carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine .

- Elemental analysis : Validate C, H, N, F content against theoretical values .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

- Methodology :

- Solubility screening : Test in DMSO (stock solutions), aqueous buffers (pH 2–9), and ethanol using UV-Vis spectroscopy .

- Stability assays : Incubate at 25°C and 37°C in PBS or simulated gastric fluid; monitor degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Modify substituents : Replace the trifluoroethyl group with other electron-withdrawing groups (e.g., CF₂H) or vary the methoxyethoxy chain length .

- Biological assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to receptors like GPCRs or ion channels .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response validation : Re-test activity in multiple cell lines (e.g., HEK293, HeLa) with standardized protocols .

- Off-target profiling : Use broad-panel kinase/GPCR screens to identify confounding interactions .

- Meta-analysis : Compare data with structurally related compounds (e.g., pyridine-4-carboxamides) to identify trends .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Methodology :

- Liver microsomal assays : Incubate with human/rat microsomes; quantify parent compound depletion via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Acute toxicity : Perform OECD 423 guidelines in rodents (oral/dermal administration) with histopathological analysis .

Data Gaps and Research Priorities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.